N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE
Description
N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, fluoro, and sulfonyl functional groups, which contribute to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c16-13-10-11(6-7-14(13)17)18-15(19)8-9-22(20,21)12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJYNXSHUFGVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-bromopropionyl chloride to yield the final product, N1-(3-CHLORO-4-FLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity N1-(3-CHLORO-4-FLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Amidation and Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfone or sulfoxide derivatives.
Reduction Products: Reduced forms of the sulfonyl group, such as thiols or sulfides.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonyl group can form hydrogen bonds with active site residues, while the chloro and fluoro groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-3-(phenylsulfonyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(3-chloro-4-fluorophenyl)-3-(methylsulfonyl)propanamide: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
N-(3-chloro-4-fluorophenyl)-3-(phenylsulfonyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents, along with the phenylsulfonyl group, makes it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
